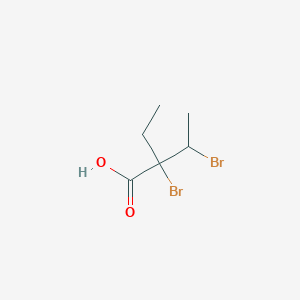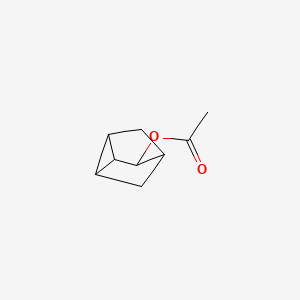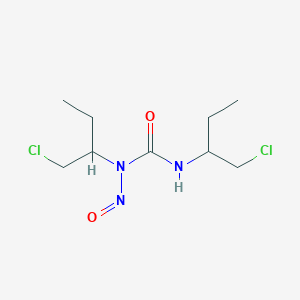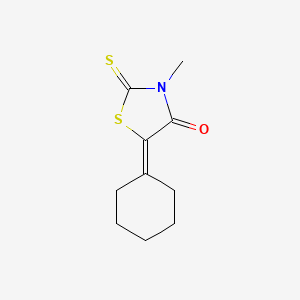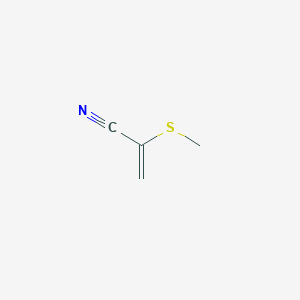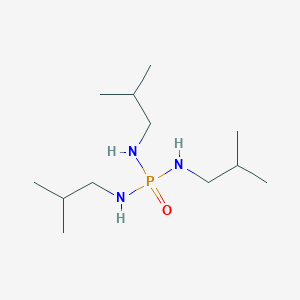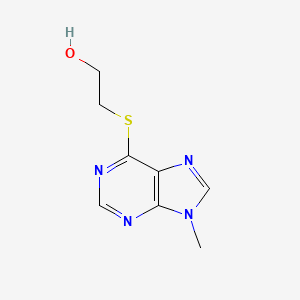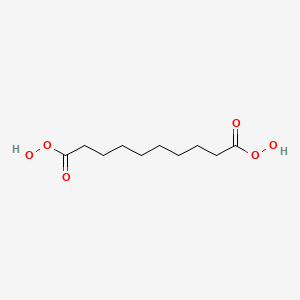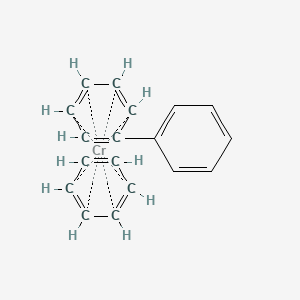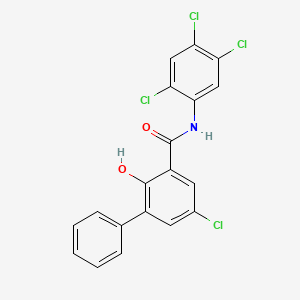
(4E)-3-butyl-4-pentylideneoxetan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4E)-3-butyl-4-pentylideneoxetan-2-one is a chemical compound that belongs to the oxetane family Oxetanes are four-membered cyclic ethers, characterized by their strained ring structure, which imparts unique chemical properties
Méthodes De Préparation
The synthesis of (4E)-3-butyl-4-pentylideneoxetan-2-one typically involves the reaction of butyl and pentylidene precursors under specific conditions. One common method is the cyclization of a suitable precursor in the presence of a strong base, such as sodium hydride, under an inert atmosphere. The reaction is usually carried out in a solvent like tetrahydrofuran (THF) at low temperatures to control the reaction rate and yield.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
(4E)-3-butyl-4-pentylideneoxetan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium alkoxides, leading to the formation of substituted oxetanes.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or acids, while reduction produces alcohols.
Applications De Recherche Scientifique
(4E)-3-butyl-4-pentylideneoxetan-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs with oxetane moieties.
Industry: It is used in the production of specialty chemicals and materials, including high-performance polymers and coatings.
Mécanisme D'action
The mechanism by which (4E)-3-butyl-4-pentylideneoxetan-2-one exerts its effects involves its interaction with specific molecular targets. The strained ring structure of oxetanes makes them reactive intermediates in various chemical reactions. This reactivity allows the compound to participate in ring-opening reactions, which can lead to the formation of new chemical bonds and structures. The molecular pathways involved depend on the specific application and the nature of the reaction.
Comparaison Avec Des Composés Similaires
(4E)-3-butyl-4-pentylideneoxetan-2-one can be compared with other oxetane derivatives, such as:
- 3-methyl-4-pentylideneoxetan-2-one
- 3-ethyl-4-pentylideneoxetan-2-one
- 3-propyl-4-pentylideneoxetan-2-one
These compounds share similar structural features but differ in the length and nature of the alkyl chains attached to the oxetane ring. The uniqueness of this compound lies in its specific alkyl substituents, which can influence its reactivity and applications.
Propriétés
Formule moléculaire |
C12H20O2 |
|---|---|
Poids moléculaire |
196.29 g/mol |
Nom IUPAC |
(4E)-3-butyl-4-pentylideneoxetan-2-one |
InChI |
InChI=1S/C12H20O2/c1-3-5-7-9-11-10(8-6-4-2)12(13)14-11/h9-10H,3-8H2,1-2H3/b11-9+ |
Clé InChI |
MJZLRAHODCHJCG-PKNBQFBNSA-N |
SMILES isomérique |
CCCC/C=C/1\C(C(=O)O1)CCCC |
SMILES canonique |
CCCCC=C1C(C(=O)O1)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


